![molecular formula C10H11BrN4O B4955468 4-amino-1-(2-oxo-2-phenylethyl)-1H-1,2,4-triazol-4-ium bromide](/img/structure/B4955468.png)
4-amino-1-(2-oxo-2-phenylethyl)-1H-1,2,4-triazol-4-ium bromide
Overview
Description
4-amino-1-(2-oxo-2-phenylethyl)-1H-1,2,4-triazol-4-ium bromide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as the "Tetrazolium salt" and has been synthesized using different methods.
Scientific Research Applications
Quantitative Analysis Method Development
- Validation of Quantitation Methods: A spectrophotometric method in the ultraviolet region has been developed and validated for quantifying 4-amino-1-(2-oxo-2-phenylethyl)-1H-1,2,4-triazol-4-ium bromide. The method is accurate, reproducible, and meets current requirements (Kucherenko, Ivanovna et al., 2018).
Pharmaceutical Quality Control
- Impurities in Pharmaceutical Tablets: A method using high-performance liquid chromatography (HPLC) was developed to determine related impurities in tablets containing this compound. The impurity content was found to be within acceptable regulatory limits, indicating the method's efficacy for quality control (Derevianko & Skoryna, 2020).
Crystallography and Molecular Interactions
- Crystal Structure Analysis: The intermolecular interactions between the bromide anion and organic cation in the crystal of this compound were examined. This study involved a combination of X-ray diffraction data and quantum chemical calculations, contributing to a deeper understanding of its crystal structure and properties (Shishkina et al., 2013).
Non-Linear Optical Properties
- Novel Compounds and Optical Properties: Research on novel 4-amino-1,2,4-triazole compounds with various dicarboxylic acids revealed their crystal structures and vibrational spectra. These studies are significant for understanding their non-linear optical properties, which have potential applications in photonics and electronics (Matulková et al., 2008).
Anticancer Research
- Synthesis and Anticancer Evaluation: Some derivatives of 4-amino-1,2,4-triazole were synthesized and evaluated for their anticancer activity. This research contributes to the development of potential new anticancer agents (Bekircan et al., 2008).
properties
IUPAC Name |
2-(4-amino-1,2,4-triazol-4-ium-1-yl)-1-phenylethanone;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N4O.BrH/c11-13-7-12-14(8-13)6-10(15)9-4-2-1-3-5-9;/h1-5,7-8H,6,11H2;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHLNWCFQCZHJV-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=[N+](C=N2)N.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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